1,6-Dichloro-2,7-naphthyridine
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Overview
Description
1,6-Dichloro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Mechanism of Action
Target of Action
1,6-Dichloro-2,7-naphthyridine is a pharmacologically active compound with a wide range of applications . It has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells.
Mode of Action
The compound interacts with its targets by binding to the active site of the c-Met kinase, thereby inhibiting its activity . This interaction leads to a decrease in the kinase’s ability to phosphorylate other proteins, which in turn disrupts the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The inhibition of c-Met kinase by this compound affects several biochemical pathways. Primarily, it disrupts the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth and survival . By inhibiting these pathways, the compound prevents the proliferation of cancer cells and induces apoptosis, or programmed cell death .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell growth and survival . By disrupting crucial biochemical pathways and inhibiting the activity of c-Met kinase, the compound induces apoptosis in cancer cells . This leads to a decrease in tumor size and potentially, the prevention of metastasis .
Biochemical Analysis
Biochemical Properties
1,6-Dichloro-2,7-naphthyridine has been found to interact with various enzymes and proteins, contributing to its diverse range of biological activities
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dichloro-2,7-naphthyridine can be synthesized through various methods. One common approach involves the reaction of 2,6-dichloropyridine with a suitable reagent under specific conditions. For instance, a solvent-free and catalyst-free synthesis method involves grinding 2 mmol of ketones, 2 mmol of malononitrile, and 1 mmol of amines in a mortar at room temperature for 5–7 minutes, yielding 1,2-dihydro-1,6-naphthyridine derivatives in high yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,6-Dichloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids to form monoarylated or diarylated products.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, bases, and oxidizing or reducing agents. Reaction conditions may vary, but they often involve the use of solvents like ethanol or water, and catalysts such as palladium or copper .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine core .
Scientific Research Applications
1,6-Dichloro-2,7-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions due to its ability to interact with various biological targets.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,6-Dichloro-2,7-naphthyridine include other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. These compounds share a similar fused-ring structure but differ in the position of the nitrogen atoms and substituents .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer different reactivity and interactions compared to other naphthyridine derivatives .
Properties
IUPAC Name |
1,6-dichloro-2,7-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXRMNQJZVJVER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=C(C=C21)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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